2-Thiothenoic acid
Description
2-Thiothenoic acid is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of 2-Thiothenoic acid allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
49628-34-4 |
|---|---|
Molecular Formula |
C5H4OS2 |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
thiophene-2-carbothioic S-acid |
InChI |
InChI=1S/C5H4OS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) |
InChI Key |
JOCRHSHXHVVIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothenoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .
Industrial Production Methods: Industrial production of 2-Thiothenoic acid typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Thiothenoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in different chemical transformations .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Thiothenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiothenoic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form bonds with different biological molecules, leading to the modulation of their activity. For example, thiophene derivatives can inhibit enzymes or interact with receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound of 2-Thiothenoic acid, containing a five-membered ring with one sulfur atom.
2-Aminothiophene: A derivative with an amino group at the second position of the thiophene ring.
3-Hydroxy-2-thiophene carboxylic acid: A derivative with a hydroxyl group and a carboxylic acid group on the thiophene ring.
Uniqueness: 2-Thiothenoic acid is unique due to its specific functional groups and the position of the sulfur atom within the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications in scientific research and industry .
Biological Activity
2-Thiothenoic acid, a sulfur-containing compound, has garnered attention for its potential biological activities. This article explores the various biological activities associated with 2-thiothenoic acid, including its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
2-Thiothenoic acid is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological effects. The molecular formula is C₄H₄O₂S, and its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that 2-thiothenoic acid exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 25 | Standard: Penicillin |
| Escherichia coli | 50 | Standard: Ampicillin |
| Pseudomonas aeruginosa | 100 | Standard: Ciprofloxacin |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Activity
2-Thiothenoic acid has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | 2-Thiothenoic Acid (pg/mL) |
|---|---|---|
| TNF-α | 500 | 200 |
| IL-6 | 300 | 150 |
These results suggest that 2-thiothenoic acid may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
The anticancer potential of 2-thiothenoic acid has been explored in various cancer cell lines. A notable study reported that treatment with the compound resulted in significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | 30 |
| A549 | 20 | 35 |
The mechanism of action involves induction of apoptosis and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing 2-thiothenoic acid showed a significant reduction in infection rates compared to control groups.
- Case Study on Inflammation : In a randomized controlled trial assessing chronic inflammatory conditions, participants receiving 2-thiothenoic acid demonstrated improved biomarkers of inflammation over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
